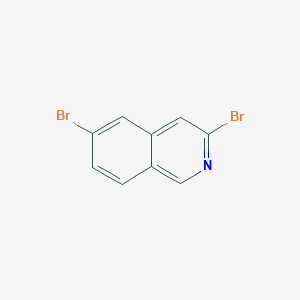
3,6-Dibromoisoquinoline
Übersicht
Beschreibung
3,6-Dibromoisoquinoline is a heterocyclic aromatic compound containing two bromine atoms on a six-membered ring structure. It is a colorless solid at room temperature and is soluble in organic solvents. This compound is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It has been used in the synthesis of a variety of compounds, including antibiotics, anti-tumor agents, and anti-inflammatory agents. Additionally, this compound has been studied for its potential applications as a corrosion inhibitor, as a catalyst in organic synthesis, and as a reagent in the synthesis of complex heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
Pharmacology and Medical Applications
- 8-Aminoquinoline Therapy for Latent Malaria : This study discusses the clinical use and scientific insights gained from 8-aminoquinoline therapy in treating latent malaria. 8-Aminoquinolines, including drugs like primaquine and tafenoquine, have been crucial in combating malaria. This research highlights the historical and technical aspects of 8-aminoquinoline therapy, its impact on public health, and ongoing challenges such as hemolytic toxicity in certain patients (Baird, 2019).
Chemistry and Biochemistry
Methoxy-substituted 3-formyl-2-phenylindoles : This research focused on the structural elements necessary for inhibiting tubulin polymerization, a key process in cell division and a target for anticancer drugs. The study utilized derivatives of 2-phenylindole, a fragment of the isoquinoline structure, to disrupt microtubule assembly, demonstrating the potential of these compounds in cancer treatment (Gastpar et al., 1998).
Synthesis of a New Lattice Inclusion Host : This paper describes the synthesis of a tetrabromo diquinoline derivative and its application in creating a new family of lattice inclusion hosts. These hosts are important for understanding molecular interactions and developing new materials (Marjo et al., 2001).
Ring Opening and Contraction in Reactions of Aminobromo- and Dibromoisoquinolines : The paper explores the reactions of aminobromo- and dibromoisoquinolines with potassium amide in liquid ammonia. Such reactions are significant for understanding the chemical properties of isoquinolines and their derivatives (Sanders et al., 2010).
Applied Biological and Physicochemical Activity of Isoquinoline Alkaloids : This research focuses on the physicochemical and biological properties of isoquinoline alkaloids, including their photoprotection, antioxidant capacity, and potential as antibacterial agents. It illustrates the diverse applications of isoquinoline derivatives in various fields (Sobarzo-Sánchez et al., 2012).
Wirkmechanismus
Safety and Hazards
The safety data sheet for a similar compound, 1,3-Dibromoisoquinoline, suggests that it should be handled with care. It advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
Relevant Papers There is a paper titled “Studies on Quinoline and Isoquinoline Derivatives. IX. Synthesis of Pyrrolo [1, 2-b] isoquinolines from 3-Bromoisoquinoline Derivatives” which might be relevant .
Eigenschaften
IUPAC Name |
3,6-dibromoisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2N/c10-8-2-1-6-5-12-9(11)4-7(6)3-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQALNWZKSHYKNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(4-Chlorophenyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B1435694.png)
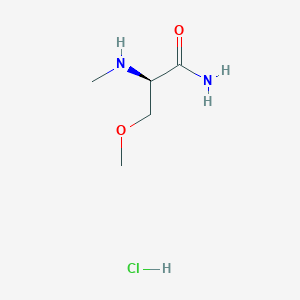
![1,2,6-Triazaspiro[2.5]oct-1-ene hydrochloride](/img/structure/B1435696.png)
![4-[(2-chloroacetamido)methyl]-N,N-dimethylbenzamide](/img/structure/B1435697.png)

![tert-Butyl 9,9-difluoro-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1435703.png)
![Methyl 4-[(fluorosulfonyl)methyl]benzoate](/img/structure/B1435705.png)
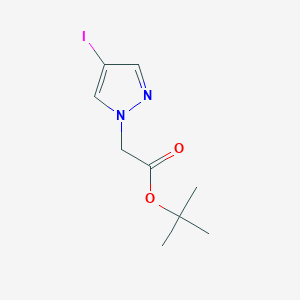
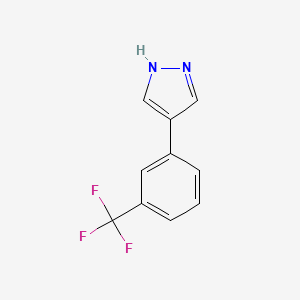
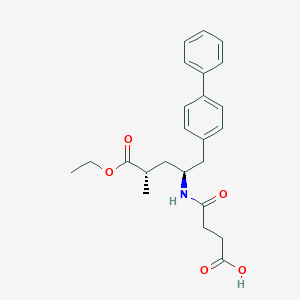

![(3R,4S)-1-(4-Chlorophenyl)-3-[(S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidine-2-one](/img/structure/B1435715.png)